Ethyl 4-chloro-2,6-difluorobenzoate
Overview
Description
Ethyl 4-chloro-2,6-difluorobenzoate is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of ethyl 4-chlorobenzoate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial processes may employ more robust and scalable fluorination techniques, such as gas-phase fluorination, to achieve the desired product in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Ethyl 4-chloro-2,6-difluorobenzyl alcohol.
Hydrolysis: 4-chloro-2,6-difluorobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-2,6-difluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of electronegative fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 4-chloro-2,6-difluorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 4-chlorobenzoate: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
Ethyl 2,6-difluorobenzoate: Lacks the chlorine atom, which can affect its chemical properties and applications.
Ethyl 4-bromo-2,6-difluorobenzoate:
The unique combination of chlorine and fluorine atoms in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUKGBLOCAJQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673260 | |
Record name | Ethyl 4-chloro-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-38-1 | |
Record name | Ethyl 4-chloro-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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